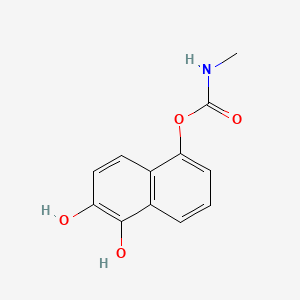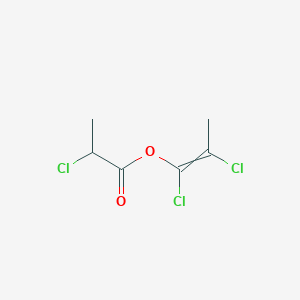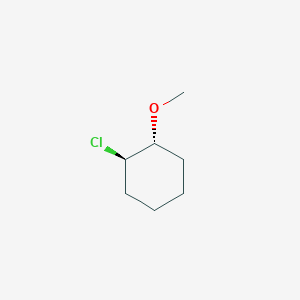![molecular formula C36H26Cl3N3O6 B14702370 2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) CAS No. 22295-87-0](/img/structure/B14702370.png)
2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) is a complex organic compound that belongs to the class of naphthoquinones This compound is characterized by its unique structure, which includes multiple naphthalene rings and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-1,4-naphthoquinone with propane-1,3-diamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with another molecule of 3-chloro-1,4-naphthoquinone to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted naphthoquinone derivatives, hydroquinone derivatives, and other functionalized compounds
科学研究应用
2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of cellular processes. It can also interact with DNA and other biomolecules, affecting their function and stability. The pathways involved in its mechanism of action include oxidative stress, apoptosis, and cell cycle regulation.
相似化合物的比较
Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: This compound shares structural similarities with 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) and has similar chemical properties.
1,4-Naphthoquinone: A simpler naphthoquinone derivative that serves as a precursor for the synthesis of more complex compounds.
2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone: Another naphthoquinone derivative with potential biological activities.
Uniqueness
The uniqueness of 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) lies in its complex structure, which includes multiple naphthalene rings and chlorine atoms. This structure imparts unique chemical and biological properties to the compound, making it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
22295-87-0 |
|---|---|
分子式 |
C36H26Cl3N3O6 |
分子量 |
703.0 g/mol |
IUPAC 名称 |
2-chloro-3-[3-[(3-chloro-1,4-dioxonaphthalen-2-yl)-[3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl]amino]propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C36H26Cl3N3O6/c37-25-28(34(46)22-12-4-1-9-19(22)31(25)43)40-15-7-17-42(30-27(39)33(45)21-11-3-6-14-24(21)36(30)48)18-8-16-41-29-26(38)32(44)20-10-2-5-13-23(20)35(29)47/h1-6,9-14,40-41H,7-8,15-18H2 |
InChI 键 |
WPEZOOKOOQUGNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCCN(CCCNC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)C5=C(C(=O)C6=CC=CC=C6C5=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


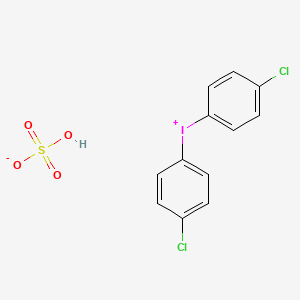
![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
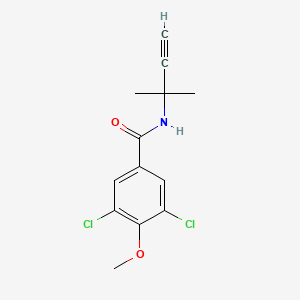
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)





